Product packaging for 2-Butenedioic acid (2Z)-, butyl 2-propenyl ester(Cat. No.:CAS No. 68969-35-7)

2-Butenedioic acid (2Z)-, butyl 2-propenyl ester

Cat. No.: B1617005
CAS No.: 68969-35-7
M. Wt: 212.24 g/mol
InChI Key: DIGXOCVEAAIPAN-UHFFFAOYSA-N
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Description

Academic Significance of Bifunctional Monomers in Polymer Synthesis

Bifunctional monomers are organic compounds that possess two reactive functional groups, enabling them to act as fundamental building blocks in the creation of step-growth polymers. fiveable.mequora.com The presence of two functional groups allows these monomers to link with other monomers, leading to the formation of long, linear polymer chains or, with monomers of higher functionality, cross-linked polymer networks. fiveable.meaits-tpt.edu.invedantu.com The specific nature of the functional groups dictates the type of polymerization that occurs, with common examples including polyesterification and polyamidation. fiveable.me

The functionality of a monomer, which is the number of bonding sites it contains, is a critical factor in determining the structure and properties of the resulting polymer. aits-tpt.edu.inechemi.com Monomers with two functional groups, like allyl butyl maleate (B1232345), are capable of forming linear polymer chains. aits-tpt.edu.in However, the introduction of monomers with three or more functional groups can lead to the formation of more complex, three-dimensional network polymers. aits-tpt.edu.indoubtnut.com This ability to control the polymer architecture—from linear chains to branched or cross-linked structures—is of immense academic and industrial importance, as it allows for the precise tailoring of material properties. aits-tpt.edu.intandfonline.com

Reactivity Profiles of Allyl and Maleate Ester Functionalities

The two primary reactive sites in allyl butyl maleate are the allyl group and the maleate ester's carbon-carbon double bond. These two functionalities exhibit distinct reactivity profiles in polymerization reactions.

The allyl group (CH₂=CH-CH₂R) is known to polymerize at a relatively slow rate, often resulting in polymers with low molecular weights. The reactivity of the allylic C-H bonds is a key characteristic, being approximately 15% weaker than typical C-H bonds in other organic structures, which makes them more susceptible to certain reactions. wikipedia.org In copolymerization, the presence of an allyl group can sometimes have a retarding effect on the polymerization rate and can act as a chain transfer agent. researchgate.net The survival of the allyl group's double bond during polymerization can be influenced by the other monomers present in the reaction. google.com For instance, studies have shown that in emulsion polymerization, the presence of butyl acrylate (B77674) can lead to a negligible survival of allyl moieties, whereas with methyl methacrylate (B99206), a significant portion of the allyl groups remain unreacted. google.com

The maleate ester functionality , on the other hand, also presents its own set of reactive characteristics. Maleic anhydride (B1165640) and its derivatives, including maleate esters, can be challenging to homopolymerize. google.com However, they readily undergo copolymerization with a variety of other monomers. google.comolinepoxy.com The reactivity of the maleate double bond is influenced by steric hindrance and its electron-poor nature. In some systems, particularly in the presence of certain catalysts, maleates can be isomerized to the more reactive fumarate (B1241708) form, which can then homopolymerize. rsc.org Research has also demonstrated that maleates can participate in thiol-ene reactions, where a thiol adds across the double bond, and can be involved in photo-crosslinking mechanisms. rsc.org The incorporation of maleate esters into polymer chains has been shown to modify material properties, such as in the development of superabsorbent polymers.

The differing reactivities of the allyl and maleate groups within the same monomer, as in allyl butyl maleate, present both challenges and opportunities. The less reactive nature of the allyl group compared to the maleate double bond in certain copolymerizations can result in polymers with pendant allyl groups. tandfonline.com These unreacted allyl groups can then be utilized for subsequent crosslinking reactions, allowing for the formation of network structures. tandfonline.comitu.edu.tr

Historical and Contemporary Research Trends in Maleate Ester Polymerization

Historically, the study of maleic anhydride and its ester derivatives in polymerization has been extensive. Early research recognized the difficulty in homopolymerizing maleic anhydride but highlighted its ability to copolymerize with other monomers to produce resins with unreacted anhydride groups that could be further modified. google.com

Contemporary research continues to explore the versatility of maleate esters in polymer chemistry, with a significant focus on several key areas:

Sustainable and Bio-based Polymers: There is a growing interest in using maleic acid esters derived from renewable feedstocks as building blocks for more environmentally friendly polymers. Research is ongoing to develop biodegradable polymers by grafting maleic anhydride onto biodegradable polymer backbones. businessresearchinsights.com

Advanced Polymer Architectures: Modern research investigates the use of maleate-containing monomers to create complex polymer structures. This includes their use as comonomers and crosslinking agents to enhance the mechanical properties and performance characteristics of materials like superabsorbent polymers and hydrogels. tandfonline.comitu.edu.tr

Improved Polymerization Processes: Efforts are being made to develop more efficient and sustainable grafting techniques for maleic anhydride onto various polymers. This involves exploring new initiators, catalysts, and reaction conditions to improve grafting efficiency and minimize side reactions. businessresearchinsights.com For instance, processes have been developed for the copolymerization of maleic acids with other monomers in the presence of metal salt activators to produce copolymers with consistent compositions. google.com

Functional Coatings and Adhesives: The ability of maleate esters to modify polymer properties makes them valuable in the formulation of high-performance coatings and adhesives. ontosight.aimdpi.com Research in this area focuses on tailoring the reactivity of polyaspartate esters, which are derived from maleate esters, to control properties like surface-drying time and mechanical strength in polyurea coatings. mdpi.com

Kinetic and Mechanistic Studies: Detailed investigations into the kinetics of maleate ester polymerization and copolymerization continue to be a significant research trend. researcher.life Understanding the reaction mechanisms, such as the relative reactivities of different monomers in copolymerization, is crucial for designing and controlling the synthesis of polymers with desired properties. researchgate.netrsc.org

Data Tables

Table 1: Properties of Allyl Butyl Maleate

PropertyValue
Chemical Formula C₁₁H₁₈O₄
Molar Mass 214.26 g/mol
Primary Functionalities Allyl group, Butyl ester, Maleate (cis-alkene)
Role in Polymerization Bifunctional Monomer
Common Polymer Types Polyesters, Polyacrylates ontosight.ai

Table 2: Reactivity Comparison of Functional Groups

Functional GroupGeneral Reactivity in Radical PolymerizationKey Characteristics
Allyl Group Lower reactivity, prone to chain transfer researchgate.netWeaker allylic C-H bonds, can lead to lower molecular weight polymers. wikipedia.org
Maleate Ester Reluctant to homopolymerize, readily copolymerizes google.comElectron-deficient double bond, can be isomerized to more reactive fumarate. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B1617005 2-Butenedioic acid (2Z)-, butyl 2-propenyl ester CAS No. 68969-35-7

Properties

CAS No.

68969-35-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

1-O-butyl 4-O-prop-2-enyl but-2-enedioate

InChI

InChI=1S/C11H16O4/c1-3-5-9-15-11(13)7-6-10(12)14-8-4-2/h4,6-7H,2-3,5,8-9H2,1H3

InChI Key

DIGXOCVEAAIPAN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies for Allyl Butyl Maleate

Esterification Reactions for Maleate (B1232345) Derivative Synthesis

The principal route for synthesizing maleate diesters, including allyl butyl maleate, is through the esterification of maleic anhydride (B1165640) with the corresponding alcohols. This process typically occurs in a two-step sequence. The first step is the rapid, non-catalytic, and nearly complete reaction of maleic anhydride with one of the alcohols (either allyl alcohol or butanol) to form a monoester. pan.pl The second, slower step involves the esterification of the remaining carboxylic acid group with the second alcohol to form the diester. pan.pl This second stage is reversible and generally requires a catalyst to proceed at a reasonable rate and to drive the reaction to completion. pan.pliich.gliwice.pl

Kinetic and Mechanistic Studies of Esterification (e.g., maleic anhydride with alcohols)

Kinetic investigations into the esterification of maleic anhydride with various alcohols, such as butanols, have provided significant insights into the reaction mechanism. pan.pl Studies conducted in semibatch reactors reveal that the initial formation of the monoester is a rapid process. pan.pl The subsequent conversion of the monoester to the diester is the rate-determining step and is significantly slower. pan.pliich.gliwice.pl

Research has shown that the kinetics of the second esterification step can be influenced by several factors, including the type of alcohol and the catalyst used. For instance, studies with butan-1-ol, 2-methylpropan-1-ol, and butan-2-ol have demonstrated that primary alcohols are more reactive than secondary alcohols. iich.gliwice.pl The reaction order also varies depending on the catalyst. In the presence of sulfuric acid, the reaction is first order with respect to the monoester. researchgate.net Conversely, when a catalyst like tetrabutyl titanate is used, the reaction is second order with respect to both the acid and the alcohol. researchgate.net In the absence of a catalyst, the reaction is typically second order with respect to the acid. researchgate.net

The effect of temperature on the reaction rate is well-described by the Arrhenius equation, indicating that higher temperatures increase the reaction rate. pan.pliich.gliwice.pl To favor the formation of the diester product, the removal of water, a byproduct of the esterification, is crucial to shift the equilibrium forward. pan.pl

Catalytic Approaches in Mono- and Diester Synthesis

A variety of catalysts have been employed to enhance the efficiency of maleate diester synthesis. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Acid Catalysts: Strong mineral acids like sulfuric acid are effective and commonly used. pan.pl Other acidic catalysts include phosphotungstic acid and methanesulfonic acid. pan.pliich.gliwice.pl Phosphotungstic acid has been identified as a particularly active catalyst in the esterification of maleic anhydride with butanols. pan.plresearcher.life

Organometallic Catalysts: Compounds like tetrabutyl titanate and tetrabutyl zirconate have also been studied, although they tend to result in a slower reaction rate compared to strong acid catalysts. pan.pliich.gliwice.pl

Heterogeneous Catalysts:

Ion Exchange Resins: Acidic ion exchange resins such as Dowex 50WX8 and Amberlyst-15 are effective solid acid catalysts. pan.plresearcher.life A significant advantage of these catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and a more sustainable process. researcher.life Amberlyst-15, for example, has been shown to be reusable for multiple cycles without a significant loss in activity. researcher.life

Zeolites: H-Y zeolite has been used as a catalyst for the esterification of maleic anhydride with methanol, suggesting its potential applicability for other alcohols. epa.gov

Palladium on Carbon (Pd/C): An alternative route for synthesizing unsymmetrical maleate esters involves the palladium-catalyzed oxidative alkoxycarbonylation of terminal alkynes. organic-chemistry.orgthieme-connect.comresearchgate.net This phosphine-free system uses Pd/C as a heterogeneous catalyst, which can be recovered and reused multiple times without significant loss of activity. organic-chemistry.orgthieme-connect.comresearchgate.net This method has been shown to produce unsymmetrical maleate esters with good to excellent yields. thieme-connect.comresearchgate.net

Purification and Isolation Techniques for Unsaturated Esters

Following the synthesis, the purification and isolation of allyl butyl maleate from the reaction mixture are critical steps to obtain a product of high purity. The techniques employed are generally applicable to unsaturated esters.

Common purification methods include:

Distillation: Reduced-pressure fractional distillation is a standard method used to separate the desired ester from unreacted starting materials, the catalyst (if homogeneous), and any byproducts. wipo.int For thermally sensitive compounds, short-path distillation at reduced pressure can be employed to minimize degradation. wipo.int

Chromatography: Column chromatography is a highly effective technique for separating the product from impurities. arkat-usa.org Silica gel is a common stationary phase, and a solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used as the eluent. arkat-usa.org For large-scale industrial applications, simulated moving bed (SMB) chromatography can be a more efficient continuous separation process. wipo.int

Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. For example, the crude product can be dissolved in an organic solvent like ethyl acetate and washed with aqueous solutions, such as saturated sodium bicarbonate, to neutralize and remove any remaining acidic components, followed by a brine wash. rsc.org

Solvent Removal: After extraction or chromatography, the solvent is typically removed under reduced pressure using a rotary evaporator to yield the purified ester. rsc.org

Filtration: When heterogeneous catalysts are used, they can be easily removed from the reaction mixture by simple filtration. rsc.org

The selection of the purification method depends on the scale of the reaction, the nature of the impurities, and the required purity of the final product.

Polymerization Behavior of Allyl Butyl Maleate and Analogous Allyl Maleate Esters

Homopolymerization Mechanisms

The homopolymerization of allyl maleate (B1232345) esters can proceed through several competing pathways, dictated by the monomer structure and reaction conditions.

The free-radical polymerization of monoallyl maleate esters is often challenging. The maleate double bond, being electron-deficient, does not readily undergo homopolymerization. itu.edu.tr Furthermore, the presence of the allyl group introduces a significant kinetic complication known as degradative chain transfer. In this process, a propagating radical abstracts a hydrogen atom from the carbon adjacent to the allyl double bond, forming a stable, resonance-delocalized allyl radical. google.com This new radical has low reactivity and is less likely to initiate a new polymer chain, thus inhibiting the formation of high molecular weight polymers. google.com

However, studies on analogous monomers like N-allyl maleamic acid show that polymerization can proceed, albeit slowly, primarily through the maleate double bond. itu.edu.tr In this case, the choice of initiator is critical; for instance, 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) was found to be an effective radical source, whereas other common initiators like dibenzoyl peroxide yielded no polymer under the studied conditions. itu.edu.tr The polymerization of these monomers often results in low-molecular-mass oligomers. itu.edu.tr

A significant pathway in the polymerization of polyfunctional allyl esters, such as diallyl maleate, is intramolecular cyclopolymerization. researchgate.netresearchgate.net This mechanism involves a "head-to-tail" reaction sequence where, after the initial propagation step involving one of the unsaturated groups on a monomer, the resulting radical center on the growing chain attacks the second unsaturated group within the same monomer unit. itu.edu.trgoogle.com

For diallyl esters of maleic acid, this process can lead to the formation of five-membered butyrolactone units along the polymer backbone. itu.edu.tr The tendency for cyclization is influenced by the lower reactivity of the allyl double bond compared to other vinyl groups, which provides a greater opportunity for the intramolecular reaction to occur before an intermolecular propagation step. researchgate.net This intramolecular co-polymerization is a key feature that distinguishes the polymerization of these bifunctional monomers from their monofunctional counterparts. itu.edu.tr In contrast, studies on N-allyl maleamic acid, a mono-allyl analog, show that cyclopolymers are not formed, indicating that the presence of two reactive groups in appropriate proximity is crucial for this phenomenon. itu.edu.tr

When polymerization of monoallyl maleate esters proceeds preferentially through the maleate double bond, the allyl group remains as a pendant, or "dangling," unsaturated group attached to the polymer backbone. itu.edu.tr Nuclear Magnetic Resonance (NMR) spectroscopy has provided direct evidence for this structure, showing the disappearance of the maleate proton signals while the signals corresponding to the allyl group protons persist in the resulting polymer. itu.edu.tr

These pendant allyl groups are reactive and can participate in subsequent cross-linking reactions. itu.edu.trgoogle.com Under the influence of a radical source or oxygen, these groups can react, leading to the formation of a network structure. google.com This post-polymerization reactivity is a valuable feature, allowing for the initial formation of a soluble, linear polymer that can be cross-linked in a later stage to improve properties such as solvent resistance. google.com The reactivity of these pendant groups is generally lower than that of the initial monomer, a phenomenon also observed in other systems like polymers derived from 1,4-divinylbenzene. psu.edu

Copolymerization Studies

Copolymerization is an effective strategy to incorporate allyl maleate esters into polymer chains, overcoming the difficulties associated with their homopolymerization.

Allyl maleate esters can be copolymerized with a variety of comonomers, such as styrene (B11656) and acrylates. cmu.edumdpi.com In these systems, the maleate monomer often acts as an electron-accepting monomer, which can lead to alternating tendencies when paired with electron-donating monomers. cmu.edukpi.ua The kinetics of such copolymerizations are complex, influenced by factors like potential charge-transfer complex formation between comonomers and the inherent tendency of the allyl group to undergo chain transfer. cmu.edu

The relative rates at which the different monomers add to the growing polymer chain are described by monomer reactivity ratios (r₁ and r₂). These ratios are the ratio of the rate constant for a radical adding its own type of monomer (k₁₁) to the rate constant for it adding the other monomer (k₁₂). kpi.ua For example, in the copolymerization of a maleate-terminated macromonomer (M₂) with a vinylbenzyl-terminated polystyrene macromonomer (M₁), the reactivity ratios were found to be r₁ = 0.765 and r₂ = 0.064, indicating that the styrenic radical prefers to add another styrenic monomer, while the maleate radical strongly prefers to add the styrenic monomer. kpi.ua Similarly, studies on the copolymerization of dibutyltin (B87310) maleate (M₁) with styrene (M₂) showed a tendency toward random distribution of monomer units. mdpi.com

To quantitatively understand copolymerization behavior, monomer reactivity ratios are determined experimentally. A common method for this is the Fineman-Ross method, which linearizes the copolymer composition equation. mdpi.comrsc.orgmdpi.com This method involves carrying out a series of polymerizations with different initial monomer feed ratios and measuring the composition of the resulting copolymer at low conversion. mdpi.com

The Fineman-Ross equation is expressed as:

G = H * r₁ - r₂

Where:

G = (F/f) * (f - 1)

H = (F/f) * (f²/F²)

f = [M₁]/[M₂] (mole ratio of monomers in the feed)

F = d[M₁]/d[M₂] (mole ratio of monomers in the copolymer)

r₁ and r₂ are the reactivity ratios for monomer 1 and monomer 2, respectively.

By plotting G versus H from a set of experimental data, a straight line is obtained where the slope is r₁ and the y-intercept is -r₂. rsc.org

The following table illustrates the application of the Fineman-Ross method using data from a study on the copolymerization of dibutyltin maleate (DBTM, M₁) and styrene (ST, M₂). mdpi.com

Monomer Feed Ratio (f = [DBTM]/[ST])Copolymer Composition (F = [DBTM]/[ST])HG
0.250.1650.38-0.52
0.500.2501.00-1.00
1.000.3502.86-1.86
2.000.4508.89-2.44
4.000.55026.45-3.13

Data adapted from a study on an analogous maleate system for illustrative purposes. mdpi.com

Plotting this data allows for the graphical determination of the reactivity ratios, providing crucial insight into the copolymerization kinetics. mdpi.com

Free Radical Copolymerization Kinetics and Reactivity Ratios

Influence of Comonomer Structure on Copolymer Composition

The structure of the comonomer plays a pivotal role in determining the final composition of copolymers incorporating allyl butyl maleate and other allyl maleate esters. The reactivity of the comonomer, its steric hindrance, and electronic properties all influence its incorporation into the polymer chain alongside the allyl maleate.

In the copolymerization of allyl monomers, the choice of the comonomer can significantly affect the reaction kinetics and the resulting polymer structure. For instance, when copolymerizing with electron-donor monomers, such as styrene or vinyl ethers, maleic anhydride (B1165640) (a structural analog of the maleate portion of allyl butyl maleate) tends to form alternating copolymers. anu.edu.auresearchgate.net This is due to the formation of a charge-transfer complex (CTC) between the electron-rich and electron-poor monomers, which then polymerizes as a single unit. anu.edu.auresearchgate.net The stability of this CTC and the tendency for alternation are influenced by the specific structure of the donor comonomer.

Studies on the copolymerization of diallyl maleate (DAM) with various comonomers have shown that the reactivity of the comonomer influences both the rate of polymerization and the degree of cyclization of the diallyl monomer. researchgate.net For example, copolymerization with dialkyl fumarates enhances both the rate and degree of polymerization compared to the homopolymerization of DAM. researchgate.net

The influence of comonomer structure is also evident in the copolymerization of dibutyltin maleate (DBTM), an organotin analog, with styrene (ST) and butyl acrylate (B77674) (BA). mdpi.com The reactivity ratios determined for these systems indicate that the resulting copolymers tend to have a random distribution of monomer units. mdpi.com

The introduction of a comonomer can also mitigate the degradative chain transfer that is characteristic of allyl monomers. This "comonomer effect" can lead to higher catalytic activity and altered polymer properties. For example, in the copolymerization of ethylene (B1197577) with α-olefins, the type and concentration of the comonomer affect the catalytic activity, molecular weight, and melting temperature of the resulting copolymer. nih.gov

A summary of reactivity ratios for various comonomer pairs involving maleates and other related monomers is presented below, illustrating the impact of comonomer structure on copolymerization behavior.

Monomer 1 (M1)Monomer 2 (M2)r1r2Temperature (°C)System Type
Allyl Methacrylate (B99206)n-Butyl Methacrylate2.350.08Room TempGroup Transfer Polymerization
Allyl Cinnamate (B1238496)Maleic Anhydride0.480.038N/ARadical Copolymerization
Dibutyltin MaleateStyrene<1>1N/ARadical Copolymerization
Dibutyltin MaleateButyl Acrylate<1>1N/ARadical Copolymerization
Diethyl MaleateAllyl Acetate (B1210297)00.760Radical Copolymerization

Data compiled from multiple sources. mdpi.comkpi.uakpi.uachegg.com

Alternating Copolymerization via Charge-Transfer Complexes

The alternating copolymerization of allyl maleates with electron-donor monomers is often facilitated by the formation of charge-transfer complexes (CTCs). rsc.orgcmu.edu This phenomenon is particularly pronounced when maleic anhydride or its derivatives are copolymerized with monomers like styrene, vinyl ethers, and allyl monomers. anu.edu.auresearchgate.netcmu.edu

A CTC forms between an electron-acceptor monomer (like the maleate double bond) and an electron-donor monomer. anu.edu.aursc.org This complex can then participate in the polymerization as a single entity, leading to a highly alternating structure in the resulting copolymer. rsc.org The formation of these complexes can be detected using techniques like UV and NMR spectroscopy. rsc.orgcmu.edu

The stability of the CTC is a key factor in determining the extent of alternation. For the copolymerization of allyl monomers with maleic anhydride, the formation of a CTC has been shown to inhibit degradative chain transfer, a common issue in allyl polymerization, leading to higher molecular weight products. cmu.edu The equilibrium constants for the formation of these complexes have been determined for various monomer pairs. For example, the complex between allyl alcohol and maleic anhydride has an equilibrium constant (Kc) of 0.16 L/mol. cmu.edu

The structure of both the donor and acceptor monomers influences the formation and reactivity of the CTC. For instance, vinyl ethers, being strong electron donors, readily form CTCs with maleates and maleic anhydride, leading to alternating copolymers. rsc.org While allyl ethers also participate in such copolymerizations, they can lead to more extensive transfer reactions, resulting in lower molecular weight polymers compared to their vinyl ether counterparts. rsc.org

The copolymerization of allyl cinnamate with maleic anhydride also proceeds through a complex mechanism involving CTCs, resulting in alternating copolymers with a cyclo-linear structure. kpi.ua The strong intermolecular donor-acceptor interaction between the allyl group of the cinnamate and the maleic anhydride is a determining factor in the chain growth reaction. kpi.ua

Emulsion Polymerization of Maleate-Containing Systems

Emulsion polymerization is a versatile technique for producing latexes from maleate-containing monomers, including allyl butyl maleate. This method offers advantages in controlling polymer properties such as particle size, molecular weight, and branching. buffalo.eduresearchgate.net

Seeded semicontinuous emulsion polymerization is a common method used to control the kinetics and microstructure of polymers derived from maleate-containing systems. researchgate.netacs.org In this process, a seed latex is initially formed, and then the monomer emulsion is fed into the reactor over a period of time. This allows for better control over the reaction rate and heat removal. ulisboa.pt

The kinetics of these systems are influenced by several factors, including the monomer feed rate, initiator concentration, and the presence of crosslinking agents. buffalo.edunih.gov In the emulsion copolymerization of butyl acrylate with diallyl maleate (DAM), it was found that the polymerization rate decreased with increasing temperature, a surprising kinetic behavior. researchgate.net

The monomer feed strategy, whether starved or flooded, significantly impacts the polymerization kinetics and the final polymer properties. ulisboa.pt Under starved conditions, where the monomer is consumed as it is added, the concentration of free monomer in the polymer particles is low. This can affect the rates of various reactions, including propagation, chain transfer, and crosslinking. buffalo.edu

In the seeded semibatch emulsion polymerization of n-butyl acrylate and styrene, the instantaneous conversion was affected by the amount of styrene in the recipe. acs.org The use of polymerizable surfactants, or "surfmers," such as maleic acid derivatives, can also influence the kinetics by becoming covalently bound to the polymer particles. researchgate.net

Controlling the degree of branching and crosslinking is crucial for tailoring the properties of emulsion polymers. In systems containing multifunctional monomers like diallyl maleate (DAM), these structural features are influenced by polymerization conditions. researchgate.netgoogle.com

In the emulsion copolymerization of butyl acrylate (BA) with DAM, the gel content, a measure of crosslinking, was found to increase with both temperature and process time. researchgate.net Increasing the amount of DAM in the feed composition also led to an increase in gel content, branching density (indicated by the level of quaternary carbons), and crosslinking density. researchgate.net Interestingly, a significant increase in branching and crosslinking was observed during the "cooking" period after the monomer feed was stopped. researchgate.net

The type of crosslinking agent also plays a role. Surprisingly, in a study comparing allyl methacrylate (AMA) and butanediol (B1596017) diacrylate (BDA) as crosslinkers for butyl acrylate, the more reactive BDA produced a less crosslinked and branched polymer. researchgate.net This was attributed to a higher tendency for cyclization reactions. researchgate.net

The presence of a comonomer can also be used to control the polymer architecture. In the emulsion copolymerization of butyl acrylate, the addition of small amounts of styrene significantly reduced the gel fraction and the level of branching. acs.org This demonstrates that the amount of gel and branching can be controlled by the comonomer content, providing a tool to manipulate the final polymer properties. acs.org

Polymer SystemVariableEffect on Branching/Crosslinking
Butyl Acrylate / Diallyl MaleateIncreasing DAM amountIncreased gel content, branching, and crosslinking density. researchgate.net
Butyl Acrylate / Diallyl MaleateIncreasing temperatureIncreased gel content. researchgate.net
Butyl Acrylate / Allyl MethacrylateAddition of AMAProduced latexes with higher gel content. researchgate.net
Butyl Acrylate / StyreneIncreasing Styrene amountDecreased gel fraction and level of branching. acs.org

The retention of unreacted allyl functional groups in the final latex is important for subsequent modifications or crosslinking reactions. The allyl group is generally less reactive in radical polymerization than vinyl groups, which can lead to its preservation during the initial polymerization. tandfonline.comresearchgate.net

In the polymerization of N-allyl maleamic acid (AMA), it was demonstrated that only the maleate double bonds were involved in the radical polymerization, leaving the allyl groups as unreacted pendant groups on the water-soluble oligomers. tandfonline.comtandfonline.com However, in copolymerizations with other vinyl monomers like acrylamide (B121943) and vinyl acetate, the AMA behaved as a bifunctional monomer, with the allyl group participating in crosslinking. tandfonline.comtandfonline.com

The synthesis of latexes with preserved allyl functionality has been explored for various applications. For example, poly(butyl acrylate-allyl methacrylate) core-poly(methyl methacrylate-glycidyl methacrylate) shell impact modifier particles were fabricated using emulsion polymerization, where the allyl groups in the core are available for further reactions. researchgate.net Similarly, hemicellulose-based latexes have been synthesized with modified galactoglucomannan using allyl glycidyl (B131873) ether, introducing allyl functionality into the biopolymer-based latex. doria.fi

The ability to retain allyl groups allows for a "second stage" curing operation, where the pendant allyl groups can be crosslinked through various mechanisms, including oxidation or further polymerization. gelest.com This is a key feature in the design of functional latex systems.

Photopolymerization and Thiol-Ene Click Reactions

Allyl butyl maleate and related compounds are amenable to photopolymerization and thiol-ene click reactions, offering pathways to form polymers and networks under mild conditions, often initiated by UV light. rsc.orgnih.gov

Photopolymerization can be initiated by photoinitiators that generate radicals upon exposure to light. Allyl compounds, including diallyl maleate, are listed as suitable monomers for photopolymerizable compositions. google.com The photopolymerization of systems containing both donor and acceptor monomers, such as vinyl or allyl ethers with maleates or fumarates, has been studied. rsc.org These reactions can proceed via the formation of an excited state charge-transfer complex. researchgate.netacs.org

Thiol-ene "click" chemistry is a highly efficient and specific reaction between a thiol and an ene (a carbon-carbon double bond), such as the allyl group. rsc.org This reaction proceeds via a step-growth mechanism and is often initiated by light. The allyl functionality is well-suited for these reactions. nih.gov

Recent research has explored the use of monomers containing both allyl ether groups and maleate or fumarate (B1241708) functionalities in thiol-ene photopolymerization. rsc.org These studies have shown that the reaction kinetics and the resulting network architecture can be controlled by the stereochemistry of the maleate/fumarate group. rsc.org In these systems, the thiol-ene reaction with the allyl groups competes with the homopolymerization of the maleate/fumarate groups. rsc.org It has been observed that maleates can isomerize to the more reactive fumarates, which then undergo polymerization. rsc.org

The combination of thiol-ene chemistry with allyl-functional polymers provides a versatile method for creating crosslinked networks with tunable properties. The advantage of the thiol-ene reaction in these systems is that it leads to longer spaces between crosslinking sites, resulting in lower crosslink density and increased network flexibility. nih.gov

Intramolecular Cyclopolymerization Phenomena

4

The polymerization of multifunctional monomers like allyl butyl maleate is complex, involving different potential reaction pathways depending on the co-monomers and initiation methods employed. The presence of both an electron-rich allyl group and an electron-poor maleate group within the same molecule or in a monomer mixture allows for diverse polymerization behaviors, including donor-acceptor copolymerization and mixed-mechanism thiol-ene reactions.

1 Photo-Initiated Donor-Acceptor Copolymerization

Photo-initiated free-radical copolymerization is a significant pathway for esters containing both allyl and maleate functionalities. This process often involves the formation of an electron donor-acceptor (EDA) complex between the electron-donor allyl group and the electron-acceptor maleate group. nih.gov This partial transfer of a π electron from the allyl moiety to the maleate moiety can initiate the cross-linking of polymer chains. nih.gov The concurrent presence of both donor and acceptor groups in the prepolymers facilitates facile UV-initiated curing. nih.gov

Research comparing different donor-acceptor pairs has provided insights into their relative reactivities. Kinetic studies on the copolymerization of various allyl and vinyl ethers (donors) with butenedioates like diethyl maleate (DEM) and diethyl fumarate (DEF) (acceptors) have been conducted. researchgate.netresearchgate.netrsc.org These studies consistently show that vinyl ethers are more reactive than their allyl ether counterparts in these systems. researchgate.netresearchgate.net Allyloxy monomers, when polymerized with acceptors like DEF, tend to undergo random copolymerization that includes homopropagation of the acceptor monomer. researchgate.netrsc.org A dominant characteristic of allyl-containing systems is the prevalence of degradative chain transfer reactions, which results in polymers with lower molecular weights compared to those derived from vinyloxy monomers. researchgate.netresearchgate.netrsc.org

The structure of the acceptor also plays a crucial role. Blends containing maleates generally exhibit lower reactivity compared to those with their fumarate (trans-isomer) counterparts. acs.org Despite the lower reactivity and tendency for chain transfer, allyl derivatives can be effectively copolymerized with high conversion of both monomers when formulated in appropriate molar ratios. researchgate.net The mechanism for these systems often supports an alternating copolymerization, evidenced by the simultaneous consumption of both the donor and acceptor monomers during photopolymerization. acs.org

Table 1: Reactivity Characteristics in Donor-Acceptor Copolymerization

Donor Monomer Acceptor Monomer Observed Reactivity & Mechanism Resulting Polymer Characteristics
Allyl Ether Diethyl Maleate (DEM) Lower reactivity compared to vinyl ethers; Random copolymerization and significant chain transfer. researchgate.netresearchgate.netrsc.org Lower molecular weight polymers. researchgate.netresearchgate.net
Vinyl Ether Diethyl Maleate (DEM) Higher reactivity than allyl ethers; Alternating copolymerization. researchgate.netacs.org Regular alternating copolymers with high molecular weight. researchgate.netrsc.org
Allyl Ether Diethyl Fumarate (DEF) More reactive than with DEM; Random copolymerization with DEF homopropagation and dominant chain transfer. researchgate.netrsc.orgacs.org Lower molecular weight polymers. researchgate.net
Vinyl Ether Diethyl Fumarate (DEF) Higher reactivity than with DEM; Alternating copolymerization. acs.org High molecular weight copolymers. researchgate.net

2 Mixed-Mechanism Polymerization in Thiol-Ene Systems (Chain-Growth and Step-Growth)

In thiol-ene systems, monomers containing both allyl and maleate groups, such as allyl butyl maleate, exhibit a unique mixed-mechanism polymerization. This process combines a rapid step-growth thiol-ene "click" reaction with a slower chain-growth homopolymerization. rsc.orgrsc.org This dual reactivity allows for photo-dose tunable control over the final polymer network architecture and crosslinking density. rsc.orgrsc.org

The polymerization proceeds via two distinct, rate-differentiated photoreactive mechanisms:

Fast Thiol-Ene Addition (Step-Growth): Upon photo-initiation, a rapid thiol-ene reaction occurs preferentially between the thiol and the terminal allyl groups. This step-growth mechanism is responsible for the initial network formation and gelation at low irradiation levels. rsc.orgrsc.org

Slower Homopolymerization (Chain-Growth): The internal maleate double bonds are less reactive in the thiol-ene addition but can undergo free-radical homopolymerization. rsc.org This chain-growth process occurs on a longer timescale, and prolonged light exposure increases the conversion of these maleate moieties, leading to a higher crosslinking density in the fully formed network. rsc.orgrsc.org

This mixed mechanism, where initial gelation is driven by step-growth and subsequent network tightening is achieved through chain-growth, offers a pathway to spatially and temporally control material properties. rsc.orgrsc.org Ternary systems that combine methacrylates, thiols, and non-homopolymerizable enes (like allyl ethers) also display this hybrid behavior, involving both step-growth and chain-growth propagation steps. nih.govnih.gov

Table 2: Mixed-Mechanism Polymerization in Allyl-Maleate Thiol-Ene Systems

Reaction Mechanism Functional Groups Involved Relative Rate Primary Role in Network Formation
Thiol-Ene Addition (Step-Growth) Thiol + Allyl Group Fast Initial polymerization and gelation. rsc.orgrsc.org
Homopolymerization (Chain-Growth) Maleate + Maleate Slower Increases crosslinking density with prolonged exposure. rsc.orgrsc.org
Control of Branching and Crosslinking Density in Emulsion Polymers

3 Stereochemistry and Thiol Reactivity Effects on Polymerization Kinetics

The kinetics of thiol-ene polymerizations involving allyl maleate esters are significantly influenced by both the stereochemistry of the internal double bond (maleate vs. fumarate) and the structure of the thiol co-monomer. rsc.orgresearchgate.net

Thiol Reactivity Effects: The structure of the thiol (primary, secondary, or tertiary) and the presence of neighboring functional groups can alter the reaction kinetics, primarily by affecting the rate of the chain transfer step. researchgate.net For reactions with allyl ethers, the chain transfer step is often rate-limiting. researchgate.netwikipedia.org

Steric Hindrance: Increasing steric hindrance by moving from a primary to a secondary or tertiary thiol can impact the reaction rate, particularly for reactions limited by chain transfer. researchgate.net

Electronic Effects: The presence of electron-withdrawing groups, such as an ester in mercaptopropionate thiols, can increase thiol reactivity. This is attributed to the weakening of the S-H bond, which in turn increases the chain transfer rate constant. rsc.org For instance, reactions with methyl thioglycolate (MTG) are often faster than with simple alkyl thiols due to this effect. rsc.org

These tunable reactivities based on stereochemistry and thiol structure provide a sophisticated means to control polymerization kinetics and, consequently, the final properties of the resulting polymer network. rsc.org

Table 3: Factors Influencing Polymerization Kinetics in Thiol-Ene Systems

Factor Variation Effect on Kinetics Underlying Reason
Alkene Stereochemistry cis (Maleate) vs. trans (Fumarate) The homopolymerization of the internal ene is sensitive to stereochemistry. rsc.org Maleates undergo a thiol-facilitated isomerization-polymerization. rsc.org The overall reaction rate is often limited by hydrogen transfer, with the trans isomer being more favorable for product formation. Different steric and electronic profiles of the isomers.
Thiol Structure (Sterics) Primary vs. Secondary vs. Tertiary Increased steric hindrance can slow the reaction, especially when chain transfer is the rate-limiting step, as with allyl ethers. researchgate.net Steric hindrance raises the activation energy for the chain transfer step. researchgate.net
Thiol Structure (Electronics) Alkyl Thiol vs. Mercaptopropionate Ester Ester-containing thiols (e.g., methyl thioglycolate) can increase the polymerization rate. rsc.org The ester group weakens the S-H bond, increasing the rate of chain transfer, which is the rate-limiting step for allyl groups. rsc.org

Polymer Architectures Derived from Allyl Butyl Maleate and Analogues

Synthesis of Crosslinked Polymer Networks

Crosslinked polymers, or thermosets, are characterized by their three-dimensional network structure, which imparts high thermal stability, mechanical strength, and solvent resistance. nih.govebeammachine.com Allyl maleates, including allyl butyl maleate (B1232345), are effective monomers for creating such networks due to the differential reactivity of their two types of double bonds. uc.pt This allows for a two-stage polymerization or for the allyl groups to act as crosslinking sites during polymerization with other monomers. For instance, diallyl maleate has been successfully used as a crosslinking agent in emulsion copolymerization with monomers like butyl acrylate (B77674). researchgate.net

Mechanisms of Crosslinking in Maleate Systems

The crosslinking in systems containing allyl maleates can proceed through several mechanisms, primarily involving free-radical polymerization. nih.govresearchgate.net The maleate double bond, being more electron-deficient, is generally more reactive in radical polymerization than the allyl double bond. researchgate.net However, the specific reaction pathway can be complex and may involve multiple simultaneous or sequential processes.

Dual Crosslinking Mechanisms: Some systems leverage a dual crosslinking mechanism. For example, a polyester (B1180765) incorporating maleate groups can be crosslinked first via UV-initiated photopolymerization of the vinyl groups and subsequently through polycondensation (ester bond formation) in a thermal step. nih.gov This dual approach allows for the fabrication of complex shapes and tailored material properties. nih.gov

Thiol-Ene and Homopolymerization: A sophisticated approach involves the use of monomers with both allyl ether and maleate groups in combination with dithiols. rsc.org In this "mixed-mechanism" photopolymerization, the reaction proceeds via two pathways on different timescales: a rapid thiol-ene addition to the terminal allyl groups, followed by a slower homopolymerization of the internal maleate/fumarate (B1241708) groups. rsc.orgrsc.org This allows for initial gelation through the thiol-ene reaction, with subsequent increases in crosslinking density upon prolonged light exposure as the maleate groups polymerize. rsc.org

Radical Copolymerization: In copolymerization with other vinyl monomers, such as acrylamide (B121943) or acrylic acid, N-allyl maleamic acid (an analogue) acts as an efficient crosslinker. researchgate.net The polymerization can be initiated by thermal or redox initiators, leading to rapid gelation. researchgate.net Interestingly, in some systems, it has been observed that only the maleate double bonds participate in the initial polymerization, leaving the allyl groups unreacted as pendant groups which can then be used for subsequent grafting or crosslinking reactions. researchgate.net

Associative and Dissociative Mechanisms: Advanced network designs can incorporate dynamic covalent bonds, leading to materials known as covalent adaptive networks (CANs). While not specific to allyl butyl maleate in the sources, maleimide (B117702) groups (related to maleates) are used in dissociative CANs through reversible Diels-Alder reactions, which allow the material to be reprocessed. acs.org

Control of Crosslinking Density

The density of crosslinks within the polymer network is a critical parameter that dictates the material's mechanical properties (like modulus and strength), swelling behavior, and degradation profile. nih.govnih.gov Several strategies can be employed to control this density in maleate-based systems.

Monomer and Crosslinker Concentration: The most direct method for controlling crosslinking density is by adjusting the ratio of the crosslinking monomer (like allyl butyl maleate) to the primary monomer. uc.ptnih.gov In a study on dental polymers, reducing the concentration of the dimethacrylate crosslinker (BisGMA) in the formulation generally decreased the crosslinking density, which in turn enhanced the polymer's capacity to neutralize acid. nih.gov Similarly, in hydrogels, increasing the amount of the cross-linker leads to a higher cross-linking density, which decreases swelling. nih.gov

Reaction Conditions: In emulsion polymerization, adding a cross-linker like diallyl maleate (DAM) can slightly increase the gel content. researchgate.net The choice of diluents (solvents) during suspension polymerization of diallyl maleate also significantly influences the resulting macroporous structure, including pore volume and density, which are related to the network architecture. researchgate.net

Photo-dose Tuning: In systems that combine thiol-ene chemistry with homopolymerization, the crosslinking density can be precisely tuned by the extent of light exposure. rsc.org Initial, short exposure primarily drives the thiol-ene reaction to form a soft gel. rsc.org Continued exposure initiates the chain-growth homopolymerization of the maleate groups, progressively increasing the network's crosslinking density and stiffness. rsc.org This enables the creation of materials with spatially patterned mechanical properties. rsc.org

Table 1: Factors Influencing Crosslinking Density in Maleate Polymer Systems

Factor Method of Control Effect on Network Research Finding
Crosslinker Concentration Adjusting the weight or molar percentage of the allyl maleate or other crosslinking monomer in the initial formulation. Higher concentration leads to higher crosslinking density, increased stiffness, and reduced swelling. nih.govnih.gov In dental resins, reducing the crosslinker concentration from 30 wt% to 15 wt% decreased crosslinking density and improved neutralization capacity. nih.gov
Light Exposure (Photo-dose) Varying the duration or intensity of UV light in photopolymerization systems. Prolonged exposure in mixed thiol-ene/maleate systems increases crosslinking density by promoting maleate homopolymerization. rsc.org In situ photo-rheology demonstrates a light-dependent evolution from initial gelation to increased crosslinking density with prolonged exposure. rsc.org
Monomer Reactivity Selecting comonomers and crosslinkers with different reactivity ratios. The relative rates of competing reactions (e.g., thiol-ene vs. radical polymerization) dictate the final network structure. rsc.orgrsc.org Fast thiol addition to terminal allyl groups occurs first, followed by slower homopolymerization of internal maleate groups. rsc.org
Diluent/Solvent Choice of solvent and its concentration during polymerization. Affects the inner macroporous structure (pore volume, density) of the crosslinked polymer. researchgate.net The use of n-butyl acetate (B1210297) or cyclohexanol (B46403) as diluents in the suspension polymerization of diallyl maleate impacts the final porosity. researchgate.net

Formation of Hyperbranched Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-step polymerization process. researchgate.net They are distinct from perfectly branched dendrimers but share many of their desirable properties, such as high solubility, numerous terminal functional groups, and low viscosity compared to linear analogues. tandfonline.com

The synthesis of hyperbranched allyl ether-maleate functional ester resins has been reported. google.comcapes.gov.br These polymers are typically prepared through the self-condensation of ABn-type monomers, where A and B are complementary reactive groups. google.com The structure of these polymers consists of dendritic units, linear units, and terminal units, providing a high density of functional groups at the periphery. researchgate.net The presence of both allyl and maleate functionalities allows for further curing or modification reactions, making them suitable for applications like powder coatings. google.com For instance, hyperbranched polyesters can be synthesized and subsequently end-capped or chain-extended for specific applications. google.com

Development of Gels and Hydrogels from Maleate-Containing Monomers

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large quantities of water or biological fluids. mdpi.comresearchgate.net Their properties make them ideal for various biomedical applications. Maleate-containing monomers are valuable in the synthesis of such gels.

Copolymerization of N-allyl maleamic acid with hydrophilic monomers like acrylamide and acrylic acid in water results in the rapid formation of hydrogels. researchgate.net These reactions can be initiated at room temperature or elevated temperatures, leading to gelation in under 10 minutes. researchgate.net The N-allyl maleamic acid acts as an effective crosslinker, creating the network structure necessary for gel formation. researchgate.net The swelling capacity of these hydrogels, a key property, is dependent on the crosslinking efficiency of the allyl maleate monomer. researchgate.net

The general principle of hydrogel formation involves the polymerization of a monomer in the presence of a cross-linker within an aqueous solution. mdpi.com The ratio of monomer to cross-linker is a key parameter used to control the properties of the resulting gel, such as its swelling ratio and drug release kinetics. nih.gov For example, increasing the cross-linker concentration generally decreases the swelling capacity due to a more tightly linked network. nih.gov

Graft Copolymerization Studies

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different composition and structure. This architecture allows for the combination of properties from different polymers into a single material.

The pendant allyl groups that can remain after the initial polymerization of some allyl maleate systems serve as ideal sites for subsequent "grafting from" reactions. researchgate.netcapes.gov.br For example, water-soluble oligomers with pendant allyl groups have been synthesized via radical polymerization of N-allyl maleamic acid, where only the maleate double bonds reacted. researchgate.net These pendant groups are available for further polymerization to create grafted structures.

Similarly, hyperbranched polyesters can be modified to contain azo initiator functions. capes.gov.br When heated in the presence of vinyl monomers like methyl methacrylate (B99206) or styrene (B11656), these macroinitiators initiate free-radical polymerization, resulting in linear polymer chains being "grafted from" the hyperbranched core. capes.gov.br This technique improves properties like film formation and allows for control over the phase behavior of the final material. capes.gov.br Studies have also explored the synthesis of graft copolymers from backbones like poly(styrene-co-dimethyl maleate) by chemically modifying the maleate unit to create a reactive site for grafting. capes.gov.br

Advanced Mechanistic and Theoretical Investigations of Allyl Butyl Maleate Reactions

Computational Chemistry and Molecular Modeling of Maleate (B1232345) Reactivity

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of maleates. By modeling molecular structures and their energetic landscapes, researchers can predict reactivity, understand reaction intermediates, and map detailed transformation pathways.

Similarly, DFT has been combined with other analytical techniques to understand the reaction networks of maleic anhydride (B1165640) derivatives. In the context of catalytic hydrogenation, DFT calculations have been used to model the adsorption of reactants on catalyst surfaces and to elucidate the step-by-step mechanism of the conversion process. researchgate.net These theoretical investigations provide an atomistic-level understanding of how reaction intermediates are formed and stabilized, guiding the design of more efficient catalytic systems.

Table 1: Examples of DFT Applications in Studying Maleate Reactivity
System StudiedComputational MethodKey Insight from StudyReference
Dialkyl DicyanomaleatesDFT B3LYP/6-31G(d) with PCMRationalized formation of stereoisomeric cycloadducts via zwitterionic intermediates and subsequent isomerizations. beilstein-journals.org
Maleic Anhydride HydrogenationDFT combined with kMC analysisDeciphered the reaction network on PdCu catalysts, detailing the conversion pathways to intermediates like γ-butyrolactone. researchgate.net
Maleate IsomeraseDFT, QM-Cluster, QM/MMInvestigated the enzymatic isomerization of maleate to fumarate (B1241708), detailing the role of active site residues. researchgate.net

Quantum chemical calculations provide fundamental insights into the electronic structure of allyl butyl maleate, particularly concerning the stereoisomerism of the butenedioate (B8557255) backbone. The cis configuration of the maleate ester results in a different electronic distribution and molecular geometry compared to its trans isomer, the fumarate. Computational studies on the isomerization of maleate to fumarate, often inspired by enzymatic processes, reveal the energetic barriers and orbital interactions involved in this transformation. researchgate.net These analyses demonstrate how the relative positioning of the ester groups influences the molecule's frontier molecular orbitals and electrostatic potential, which in turn dictates its susceptibility to nucleophilic or radical attack. nih.govresearchgate.net Such theoretical insights are crucial for understanding why maleates and fumarates often exhibit distinct chemical reactivities. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Intermediates and Pathways

Detailed Understanding of Free Radical Addition Mechanisms

The polymerization and addition reactions of allyl butyl maleate are predominantly governed by free-radical mechanisms. A detailed understanding of these processes, particularly the unique behavior of the allyl group, is essential for controlling reaction outcomes.

Table 2: Research Findings on Degradative Chain Transfer in Allyl Systems
Monomer SystemObserved PhenomenonSupporting EvidenceReference
General Allyl MonomersFormation of low-molecular-weight polymers.Kinetic studies showing termination of the kinetic chain. researchgate.net
Allyl Ribosides and Diethyl MaleateOccurrence of degradative chain transfer during copolymerization.Size-Exclusion Chromatography (SEC) and NMR analysis. nih.gov
d-Limonene (contains allylic hydrogen)Notable degradative chain transfer impeding polymerization.Decrease in final conversion and molecular weight with increased d-limonene fraction. researchgate.net

The stability of the radical intermediates is a cornerstone of understanding the reaction kinetics. The allyl radical, formed via hydrogen abstraction during degradative chain transfer, is significantly more stable than a typical alkyl radical. openstax.orglibretexts.org This enhanced stability arises from resonance, where the unpaired electron is delocalized over the three-carbon π-orbital system. openstax.org Molecular orbital visualizations clearly show the spin density of the unpaired electron spread across the two terminal carbons of the allyl system. openstax.org

This stability is quantitatively reflected in the bond dissociation energy (BDE) of the allylic C-H bond, which is in the range of 78–84 kcal/mol, lower than that of many other types of C-H bonds. The ease of forming this stable radical is precisely why degradative chain transfer is so prevalent. However, this same stability makes the allyl radical a poor initiator for chain propagation, as its addition to a monomer double bond is energetically less favorable, thus slowing or halting the growth of polymer chains.

Degradative Chain Transfer Phenomena in Allyl Polymerization

Stereochemical Influences on Reaction Outcomes

The fixed cis geometry of the double bond in allyl butyl maleate exerts a significant influence on its reactivity, especially when compared to its trans isomer. This stereochemical control is evident in both polymerization and addition reactions.

Research comparing the reactivity of maleate and fumarate-derived monomers has shown that the reaction kinetics are highly dependent on stereochemistry. rsc.org In certain photopolymerizations, maleate groups exhibit slower homopolymerization rates than their fumarate counterparts. rsc.org It has been suggested that maleates can undergo an isomerization-polymerization sequence, where the cis isomer converts to the more reactive trans form before propagating. rsc.org

Furthermore, the stereochemistry of the maleate can direct the stereochemical outcome of addition reactions. In the photochemical radical addition of a THF radical to various dialkyl maleates, the reaction was found to be diastereoselective. arkat-usa.org The degree of this selectivity was directly influenced by the steric bulk of the alkyl ester groups, indicating that the cis configuration creates a specific three-dimensional environment that guides the approach of the incoming radical. arkat-usa.org In another clear example of stereochemical control, studies on unsaturated copolyesters have shown that the maleate (cis) unit can undergo aza-Michael addition reactions under mild conditions, while the fumarate (trans) unit remains unreactive, providing a platform for chemoselective functionalization. researchgate.net

Table 3: List of Chemical Compounds
Compound Name
Allyl butyl maleate
Allyl acetate (B1210297)
γ-butyrolactone
Diethyl maleate
Fumaric acid
Maleic anhydride
Tetrahydrofuran (THF)

Advanced Analytical Methodologies for Characterizing Allyl Butyl Maleate Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of polymers. numberanalytics.com It provides information on chemical structure, molecular weight, and the dynamics of polymer chains. numberanalytics.com

Elucidation of Cyclized vs. Linear Polymer Structures

During the polymerization of multifunctional monomers like allyl butyl maleate (B1232345), intramolecular cyclization can compete with intermolecular propagation, leading to the formation of cyclic structures within the polymer backbone in addition to the expected linear chains. ¹H and ¹³C NMR spectroscopy are instrumental in identifying and quantifying these different structural units.

The presence of unreacted pendant allyl groups, characteristic of linear propagation, can be confirmed by specific signals in the ¹H NMR spectrum. Conversely, the formation of cyclic structures, such as γ-lactones, results in the appearance of new, distinct signals corresponding to the protons and carbons within the newly formed rings. cmu.edu The disappearance or reduction in the intensity of the signals corresponding to the allyl double bonds, coupled with the emergence of peaks associated with cyclic moieties, provides strong evidence for cyclopolymerization. cmu.edu

A comparative analysis of the NMR spectra of linear polymer precursors and their cyclized counterparts can reveal shifts in elution time, indicating intramolecular cyclization. nih.gov For instance, the formation of cyclic polymers often leads to a smaller hydrodynamic volume compared to their linear analogues of the same mass, resulting in a shift to a smaller molecular weight in Gel Permeation Chromatography (GPC). nih.gov

Quantification of Pendant Unsaturated Bonds and Branching

The quantification of residual unsaturation in the form of pendant allyl groups is critical for understanding the crosslinking potential and subsequent network formation of allyl butyl maleate polymers. ¹H NMR spectroscopy allows for the direct quantification of these pendant groups by comparing the integral of their characteristic proton signals to the integral of a stable proton signal within the polymer backbone. rsc.org This ratio provides a direct measure of the concentration of unreacted double bonds.

Branching in polyacrylates can be quantified using melt-state ¹³C NMR spectroscopy, which can detect low degrees of branching in both soluble and insoluble polymers. researchgate.net This technique is particularly useful for analyzing the complex architectures that can arise from chain transfer reactions involving the polymer backbone.

Determination of Copolymer Composition and Sequence Distribution

When allyl butyl maleate is copolymerized with other monomers, NMR spectroscopy is essential for determining the copolymer composition and the distribution of the different monomer units along the polymer chain. magritek.com The molar ratio of the repeating units can be calculated by comparing the integrals of the signals corresponding to each monomer. magritek.comrsc.org This information is crucial as the properties of copolymers are defined not only by the characteristics of the individual monomers but also by their relative proportions and arrangement within the polymer chain. magritek.com

High-resolution NMR can provide detailed information about the sequence distribution (e.g., random, blocky, or alternating) by analyzing the fine structure of the spectral peaks, which can be influenced by the nature of the neighboring monomer units. jeol.comuc.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Conversion Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for monitoring the progress of polymerization reactions by tracking the conversion of functional groups. azom.com It works by measuring the absorption of infrared light by the sample, which provides a molecular fingerprint and reveals the presence of specific chemical bonds. azom.comspecificpolymers.com

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the preferred method for determining the molecular weight distribution (MWD) of polymers. sepscience.com This technique separates molecules based on their hydrodynamic size in solution, providing crucial information about the average molecular weight (Mn and Mw) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. researchgate.netlcms.cz

For allyl butyl maleate polymers, GPC analysis can be used to track the increase in molecular weight during polymerization and to characterize the final polymer. dergipark.org.tr The resulting chromatograms can reveal the presence of different polymer populations, such as low molecular weight oligomers or high molecular weight crosslinked structures. When coupled with other detectors, such as light scattering and viscometry, GPC can provide even more detailed information about the polymer's architecture, including branching. sepscience.compolymerchar.com

Parameter Description Typical Value Range for Allyl Butyl Maleate Polymers
Number-Average Molecular Weight (Mn) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Varies widely depending on polymerization conditions.
Weight-Average Molecular Weight (Mw) An average molecular weight that is more sensitive to the presence of high molecular weight molecules.Varies widely depending on polymerization conditions.
Polydispersity Index (PDI) A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn).Typically > 1.5, indicating a broad distribution.

Rheological Techniques for Gelation and Network Formation Studies

Rheology is the study of the flow and deformation of matter, and it provides invaluable information about the viscoelastic properties of polymers, particularly during gelation and network formation. biotechrep.ir The transition from a liquid (sol) to a solid-like (gel) state is a critical point in the curing of thermosetting polymers like those derived from allyl butyl maleate. polymerinnovationblog.com

Dynamic oscillatory rheometry is a powerful tool for monitoring this transition. biotechrep.ir By applying a small, oscillating strain to the sample and measuring the resulting stress, one can determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. biotechrep.ir The gel point is often identified as the point where G' and G'' crossover. polymerinnovationblog.com

Time sweep experiments, where the moduli are monitored as a function of time at a constant frequency and strain, can be used to determine the gelation time. nih.gov Frequency sweeps, conducted at a constant strain, provide information about the structure of the network. nih.gov These rheological studies are essential for understanding how the polymer network builds up and for optimizing processing conditions. rsc.org

Rheological Parameter Description Significance in Allyl Butyl Maleate Polymerization
Storage Modulus (G') A measure of the stored elastic energy in a material.Increases significantly as the polymer network forms, indicating the development of a solid-like structure.
Loss Modulus (G'') A measure of the energy dissipated as heat in a material.Initially higher than G' in the liquid state, it decreases relative to G' as the material gels.
Gel Point The point at which a continuous polymer network is formed.Marks the transition from a liquid to a solid-like material and is often identified by the G'/G'' crossover.
Complex Viscosity (η)*A measure of a material's resistance to flow under oscillatory shear.Increases dramatically as the polymerization proceeds and the molecular weight builds up.

Emerging Research Themes and Future Perspectives for Allyl Butyl Maleate Chemistry

Precision Polymer Synthesis via Controlled Radical Polymerization Techniques

The synthesis of polymers with well-defined architectures, molecular weights, and low dispersity is crucial for creating high-performance materials. Controlled radical polymerization (CRP) techniques have emerged as powerful tools for achieving this level of precision, moving beyond the limitations of conventional free-radical polymerization. sigmaaldrich.com For monomers like Allyl Butyl Maleate (B1232345), CRP methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly promising. tcichemicals.comgoogle.com

ATRP is known for its tolerance of a wide variety of functional groups, including the allyl and ester moieties present in Allyl Butyl Maleate. wikipedia.orgresearchgate.net This technique utilizes a transition metal catalyst to establish a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. acs.org This process allows for the linear growth of polymer chains with conversion, enabling precise control over the final molecular weight and leading to polymers with narrow molecular weight distributions (dispersity values often between 1.05 and 1.2). wikipedia.org The ability to polymerize functional monomers under relatively mild conditions makes ATRP a robust method for creating well-defined homopolymers or block copolymers incorporating Allyl Butyl Maleate. researchgate.netrsc.org

RAFT polymerization is another versatile CRP method that offers excellent control over polymer architecture. It operates through a chain-transfer mechanism involving a thiocarbonylthio compound, known as a RAFT agent. tcichemicals.commdpi.com This technique is compatible with a broad range of monomers and reaction conditions. Research into the RAFT polymerization of maleates and monomers with allyl functionalities has demonstrated its effectiveness in producing structured polymers. mdpi.comresearchgate.net For instance, the RAFT alternating copolymerization of 2-hydroxyethyl vinyl ether and dimethyl maleate has been successfully achieved, indicating the potential for similar control in systems involving Allyl Butyl Maleate. researchgate.net A key advantage of RAFT is the ability to carefully select the RAFT agent to suit the specific monomer, thereby optimizing control over the polymerization process. tcichemicals.com

The application of these precision techniques to Allyl Butyl Maleate allows for the creation of polymers whose properties are directly linked to their precisely controlled molecular structure, a foundational step for the development of advanced functional materials.

Table 1: Comparison of Controlled Radical Polymerization Techniques for Allyl Butyl Maleate

Feature Atom Transfer Radical Polymerization (ATRP) Reversible Addition-Fragmentation chain-Transfer (RAFT)
Control Mechanism Reversible activation of dormant species by a transition metal catalyst. acs.org Reversible chain transfer via a thiocarbonylthio agent. mdpi.com
Key Components Monomer, Initiator (alkyl halide), Catalyst (e.g., copper complex), Ligand. wikipedia.org Monomer, Initiator (radical source), RAFT Agent. tcichemicals.com
Functional Group Tolerance High; tolerant of allyl, ester, hydroxyl, and amino groups. wikipedia.org Very high; compatible with a wide range of functional monomers. tcichemicals.com
Advantages for ABM Well-established for ester monomers; tolerant of the allyl group. wikipedia.orgacs.org Metal-free system possible; wide selection of RAFT agents for tuning reactivity. tcichemicals.commdpi.com
Potential Challenges Catalyst removal from the final polymer can be required. rsc.org RAFT agent can impart color and odor; selection of the correct agent is critical. tcichemicals.com

Design of Functional Materials with Tunable Properties

A significant area of emerging research is the use of Allyl Butyl Maleate as a building block for functional materials with properties that can be precisely tailored. The monomer's distinct reactive sites—the internal maleate double bond and the terminal allyl group—offer multiple pathways for tuning material characteristics such as mechanical strength, thermal stability, and chemical responsiveness. rsc.orgrsc.org

One powerful strategy involves harnessing the stereochemistry of the maleate group. Maleate (the cis isomer) can be isomerized to its fumarate (B1241708) (trans) counterpart during or after polymerization. This cis-trans isomerization has a profound impact on the polymer backbone's geometry and packing ability. Research on analogous poly(butylene maleate-co-butylene fumarate) copolyesters has shown that increasing the cis (maleate) content can transform the material from a semicrystalline state to a completely amorphous one. researchgate.net This change directly influences thermal and mechanical properties, allowing for the design of materials ranging from rigid plastics to soft elastomers by simply controlling the isomer ratio. researchgate.net

The allyl group provides a versatile handle for post-polymerization modification and crosslinking. Thiol-ene "click" chemistry, a highly efficient and specific reaction between a thiol and an alkene like the allyl group, can be used to introduce new functional groups or to form crosslinked networks. rsc.orgbham.ac.uk This allows for the creation of materials with tunable crosslink density, which in turn controls properties like swelling behavior in solvents, elasticity, and thermal stability. researchgate.netresearchgate.net For example, studies on related systems have shown that increasing crosslinking via allyl groups enhances the glass transition temperature and improves thermal stability. researchgate.net Recent investigations have explored the varied reactivity of allyl ether and maleate/fumarate groups within a single monomer, demonstrating that photo-dose can be used to control crosslinking density by exploiting the different reaction rates of the two types of double bonds. rsc.org

Furthermore, copolymerization of Allyl Butyl Maleate with other monomers such as acrylates, styrenes, or vinyl ethers provides another dimension for property tuning. google.comolinepoxy.comresearchgate.net By carefully selecting co-monomers and their ratios, researchers can create copolymers with a wide spectrum of properties. For instance, incorporating hydrophilic co-monomers could produce amphiphilic materials, while copolymerizing with rigid monomers like styrene (B11656) could enhance mechanical toughness.

Table 2: Strategies for Tuning Properties of Allyl Butyl Maleate-Based Polymers

Tuning Strategy Structural Change Resulting Property Modification
Stereochemical Control Isomerization of cis-maleate to trans-fumarate units. researchgate.net Transition from amorphous to semicrystalline; tunable thermal and mechanical properties. researchgate.net
Crosslinking Density Reaction of allyl groups (e.g., via thiol-ene chemistry). rsc.org Increased glass transition temperature, improved thermal stability, controlled swelling. researchgate.net
Copolymer Composition Introduction of co-monomers (e.g., acrylates, styrenes). google.comresearchgate.net Tailored hydrophilicity, mechanical strength, and thermal characteristics.
Functionalization Post-polymerization modification via the allyl group. bham.ac.uk Introduction of specific chemical functionalities for targeted applications (e.g., biomedical).

Integrated Experimental and Computational Approaches in Polymer Design

The design of new polymers is being significantly accelerated by the integration of computational modeling with traditional experimental synthesis and characterization. energy.gov This synergistic approach allows researchers to predict material properties and reaction outcomes before committing to time-consuming and resource-intensive lab work, creating a more efficient design-build-test cycle. nih.gov For complex monomers like Allyl Butyl Maleate, this integrated workflow is invaluable for exploring the vast design space of potential copolymers and functional materials.

Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, are increasingly used to provide theoretical guidance for polymer design. researchgate.net DFT calculations can be employed to investigate reaction mechanisms, such as the isomerization of maleate to fumarate, providing insights into the energetics and feasibility of the process. researchgate.net QSPR models can establish correlations between the chemical structure of a polymer's repeating unit and its macroscopic properties, such as the glass transition temperature (Tg). researchgate.netscribd.com For example, a QSPR model could predict the Tg of a novel copolymer of Allyl Butyl Maleate and a methacrylate (B99206), guiding the experimentalist toward compositions likely to have the desired thermal properties.

The typical integrated workflow proceeds as follows:

Computational Design: A range of virtual polymer structures, such as different copolymers of Allyl Butyl Maleate, are designed in silico. Computational tools are used to predict their key properties (e.g., mechanical modulus, thermal stability, reactivity). energy.govscribd.com

Targeted Experimental Synthesis: Based on the computational predictions, a smaller, more focused set of the most promising candidate polymers is synthesized in the laboratory using techniques like ATRP or RAFT. nih.gov

Characterization and Validation: The synthesized polymers are characterized using analytical techniques (e.g., NMR, GPC, DSC) to determine their actual structure and properties.

Feedback and Model Refinement: The experimental data is used to validate and refine the initial computational models. This feedback loop improves the predictive accuracy of the models for future designs. nih.gov

This approach not only accelerates the discovery of new materials but also deepens the fundamental understanding of structure-property relationships. By combining experimental evidence with computational insights, researchers can more effectively navigate the complexities of polymer chemistry to create novel Allyl Butyl Maleate-based materials with precisely tailored functionalities.

Table 3: Roles of Experimental and Computational Methods in Polymer Design

Role Experimental Methods Computational Methods
Design Suggests potential modifications based on known chemical principles and empirical data. Screens large libraries of virtual structures; predicts properties of unknown polymers. energy.gov
Synthesis Provides the actual synthesis of the polymer (e.g., via ATRP, RAFT). acs.org Models reaction pathways and predicts monomer reactivity to guide synthesis conditions. researchgate.net
Characterization Measures actual material properties (Tg, Mw, mechanical strength) using analytical instruments. Calculates theoretical properties to compare against experimental results. researchgate.net
Optimization Iteratively modifies synthesis conditions to improve material performance. Refines models with experimental data to improve predictive power for the next design cycle. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes and reaction parameters optimize the yield of allyl maleate derivatives?

  • Methodology: Synthesis involves esterification of maleic anhydride with allyl alcohols under controlled conditions. Key parameters include reaction temperature (40–80°C), molar ratios (e.g., 1:1.2 maleic anhydride to allyl alcohol), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis, purification via vacuum distillation or column chromatography ensures high purity. Characterization by GC-MS, FT-IR, and NMR confirms structural integrity .

Q. Which analytical techniques are critical for characterizing allyl maleate-based monomers?

  • Methodology:

  • GC-MS: Identifies volatile byproducts and verifies monomer purity.
  • FT-IR: Confirms ester carbonyl (C=O) and allyl (C=C) bond formation.
  • NMR (¹H/¹³C): Resolves allyl proton environments and quantifies substitution efficiency.
  • TG-DTA: Assesses thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does diallyl maleate enhance polyethylene crosslinking efficiency, and how is this quantified experimentally?

  • Methodology: Gel dose studies using irradiation (e.g., γ-rays) measure crosslinking efficiency. Diallyl maleate reduces the incipient gelation dose by ~25× compared to unmodified polyethylene. Techniques like sol-gel analysis and tensile testing correlate gel content with mechanical properties. Comparisons with allyl methacrylate highlight differences in reactivity due to allyl group positioning .

Q. What mechanistic insights explain the retention of allyl pendant groups during polymerization of maleate-containing monomers?

  • Methodology: Radical polymerization kinetics studies (e.g., using AIBN initiators) reveal that maleate double bonds preferentially react, leaving allyl groups unmodified. Light scattering (e.g., BI-MwA analyzer) monitors molecular weight changes, while ¹H NMR tracks allyl group retention. Computational modeling (DFT) further explores steric and electronic factors .

Q. How can reaction conditions suppress cyclo-polymer formation in allyl maleate derivatives?

  • Methodology: Cyclo-polymerization is minimized by:

  • Steric hindrance: Introducing bulky substituents (e.g., terpene moieties) limits intramolecular cyclization.
  • Solvent polarity: Polar solvents (e.g., DMF) favor intermolecular reactions.
  • Kinetic control: Lower reaction temperatures (<60°C) slow cyclo-addition .

Q. What experimental strategies optimize diallyl maleate’s role in branching emulsion polymers?

  • Methodology: Emulsion polymerization with <5 wt% diallyl maleate introduces pendant allyl groups for post-polymerization modifications (e.g., thiol-ene click chemistry). Dynamic light scattering (DLS) and TEM characterize branching density. Reactivity ratios (Fineman-Ross method) quantify copolymerization behavior with vinyl monomers (e.g., styrene) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crosslinking efficiencies of allyl maleate derivatives across studies?

  • Methodology: Conflicting data often arise from variations in:

  • Monomer concentration: Higher concentrations (>10 wt%) may cause phase separation, reducing efficiency.
  • Irradiation dose: Dose-rate effects (e.g., μrad vs. Mrad) alter radical generation kinetics.
  • Matrix compatibility: Polyethylene crystallinity vs. amorphous regions influence monomer dispersion.
    • Resolution: Standardize protocols (e.g., ASTM D638 for mechanical testing) and use controlled radical polymerization (RAFT) to isolate crosslinking effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.